molecular formula C15H19NO5S B13714947 3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid

3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid

Cat. No.: B13714947
M. Wt: 325.4 g/mol
InChI Key: QKFDASACICBUTH-UHFFFAOYSA-N
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Description

3-[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]prop-2-enoic acid is a chemical compound with the molecular formula C15H19NO5S and a molecular weight of 325.38 g/mol . This compound is known for its unique structure, which includes a piperidine sulfonyl group and a methoxyphenyl group connected by a prop-2-enoic acid moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]prop-2-enoic acid typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-(piperidine-1-sulfonyl)benzaldehyde.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivative.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the final compound with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]prop-2-enoic acid has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways . The compound’s piperidine sulfonyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]prop-2-enoic acid is unique due to its combination of a piperidine sulfonyl group and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H19NO5S

Molecular Weight

325.4 g/mol

IUPAC Name

3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H19NO5S/c1-21-13-7-5-12(6-8-15(17)18)11-14(13)22(19,20)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)

InChI Key

QKFDASACICBUTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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